![molecular formula C19H15BrN2O5S B4538218 N-(4-{[(3-acetylphenyl)amino]sulfonyl}phenyl)-5-bromo-2-furamide](/img/structure/B4538218.png)
N-(4-{[(3-acetylphenyl)amino]sulfonyl}phenyl)-5-bromo-2-furamide
Description
Synthesis Analysis
The synthesis of related furan and sulfonamide derivatives has been reported in scientific literature. For example, a method involves the Suzuki-Miyaura cross-coupling reaction to synthesize functionalized furan derivatives, including compounds with sulfonamide groups, demonstrating a versatile approach to creating complex molecules with specific antibacterial properties (Siddiqa et al., 2022). Another study focused on the synthesis of sulfonamide-derived ligands and their metal complexes, illustrating the importance of the sulfonamide group in coordinating with metals for potential biological applications (Chohan & Shad, 2011).
Molecular Structure Analysis
The molecular structure and conformation of peptides containing sulfonamide junctions were studied, revealing insights into how these groups affect molecular stability and conformation (Calcagni et al., 2009). Such studies are crucial for understanding the structural aspects of N-(4-{[(3-acetylphenyl)amino]sulfonyl}phenyl)-5-bromo-2-furamide.
Chemical Reactions and Properties
Research on sulfonamide-derived compounds has shown that they can undergo various chemical reactions, offering a range of chemical properties that can be tailored for specific applications. For instance, the reactivity of sulfonamide groups with transition metals and their antibacterial and antifungal activities have been documented (Chohan & Shad, 2011).
Physical Properties Analysis
The physical properties of compounds like N-(4-{[(3-acetylphenyl)amino]sulfonyl}phenyl)-5-bromo-2-furamide can be inferred from related studies. For example, the solubility, thermal stability, and mechanical properties of polymides derived from sulfonamide and other related groups have been extensively studied, providing valuable data for the development of materials with desired physical characteristics (Guan et al., 2014).
Chemical Properties Analysis
The chemical properties of sulfonamide derivatives, including their reactivity, potential as ligands, and biological activity, have been a subject of interest in various studies. The ability of these compounds to engage in different chemical reactions, form complexes with metals, and exhibit biological activities highlights their versatility and potential for application in diverse areas of research and development (Chohan & Shad, 2011).
properties
IUPAC Name |
N-[4-[(3-acetylphenyl)sulfamoyl]phenyl]-5-bromofuran-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrN2O5S/c1-12(23)13-3-2-4-15(11-13)22-28(25,26)16-7-5-14(6-8-16)21-19(24)17-9-10-18(20)27-17/h2-11,22H,1H3,(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUDTZWIYQRSCSB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(O3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrN2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-[(3-acetylphenyl)sulfamoyl]phenyl]-5-bromofuran-2-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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